bio-THZ1

描述

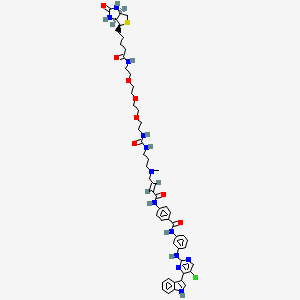

bio-THZ1: is a biotinylated version of THZ1, a selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It binds irreversibly to CDK7, making it a valuable tool in scientific research, particularly in the study of cell cycle regulation and transcriptional control .

准备方法

合成路线和反应条件: bio-THZ1 的合成涉及 THZ1 的生物素化。 THZ1 本身是通过一系列化学反应合成的,这些反应引入了具有半胱氨酸反应性丙烯酰胺部分的苯胺嘧啶结构 。生物素化过程涉及将生物素分子连接到 THZ1 上,增强了其在生化分析中的实用性。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保化合物的纯度和功效。 最终产品通常在低温下储存以保持稳定性 .

化学反应分析

反应类型: bio-THZ1 经历共价结合反应,特别针对 CDK7 激酶域外的 C312 残基 。这种共价修饰对其选择性和效力至关重要。

常见试剂和条件: this compound 的合成涉及二甲基亚砜 (DMSO) 等试剂,用于溶解,以及用于纯化的各种有机溶剂 。仔细控制反应条件以确保生物素部分的成功连接。

形成的主要产物: 这些反应的主要产物是 this compound 本身,其特征是其对 CDK7 的高亲和力和不可逆结合 .

科学研究应用

Cancer Treatment

Bio-THZ1 has been extensively studied for its potential in treating multiple types of cancer. Below are key findings from various studies:

- Multiple Myeloma : this compound demonstrated potent inhibition of cell proliferation and survival in multiple myeloma cell lines. It enhanced the effectiveness of proteasome inhibitors like bortezomib and BH3-mimetics, showing improved survival rates in xenograft models with minimal toxicity .

- Cholangiocarcinoma (CCA) : In CCA models, this compound reduced cell viability significantly, with IC50 values below 500 nM. It inhibited tumor growth in vivo and induced apoptosis through caspase activation .

- Acute Lymphoblastic Leukemia (ALL) : this compound was effective against T-cell acute lymphoblastic leukemia (T-ALL) cell lines, leading to decreased cellular proliferation and increased apoptosis rates. It also showed efficacy in xenograft models .

Combination Therapies

This compound has been investigated for its synergistic effects when combined with other therapeutic agents:

- Targeted Therapies : Studies indicate that combining this compound with targeted therapies can prevent the emergence of drug-resistant cancer cells. This combination approach enhances cell death rates compared to monotherapy .

- Proteasome Inhibitors : The compound has been shown to potentiate the effects of proteasome inhibitors, making it a valuable addition to treatment regimens for resistant cancer forms like multiple myeloma .

Table 1: Summary of Case Studies Involving this compound

作用机制

bio-THZ1 通过不可逆地与 CDK7 结合,抑制其激酶活性,发挥其作用。 这种抑制会破坏 RNA 聚合酶 II 的磷酸化,从而影响转录起始和延伸 。 该化合物还会干扰其他 CDK 的磷酸化,导致癌细胞的细胞周期阻滞和凋亡 .

相似化合物的比较

类似化合物:

THZ1: bio-THZ1 的非生物素化版本,也是一种有效的 CDK7 抑制剂。

CT7001: 另一种具有不同结合模式的选择性 CDK7 抑制剂。

SY-1365: 一种选择性 CDK7 抑制剂,正在进行癌症治疗的临床试验.

独特性: this compound 的生物素化增强了其在生化分析中的实用性,从而可以更精确地研究 CDK7 的相互作用和功能。 这种生物素化使其与其他 CDK7 抑制剂区分开来,为研究应用提供了独特的工具 .

生物活性

Bio-THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), which plays a critical role in regulating transcription and cell cycle progression. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to induce apoptosis and inhibit tumor growth. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound targets CDK7, inhibiting its kinase activity which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This inhibition leads to a reduction in transcriptional activity, affecting the expression of several oncogenes and anti-apoptotic factors.

- Transcriptional Downregulation : Studies have shown that THZ1 treatment downregulates the expression of critical genes involved in survival pathways, including MCL1, c-MYC, and BCL-xL .

- Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines by disrupting the expression of anti-apoptotic proteins. For instance, THZ1 treatment has been linked to increased levels of cleaved PARP and activated caspases, indicating the induction of apoptotic pathways .

In Vitro Studies

A number of in vitro studies have demonstrated the efficacy of this compound across different cancer types:

- Cholangiocarcinoma (CCA) : In CCA cell lines, THZ1 inhibited cell viability and induced apoptosis by downregulating MCL1 expression. RNA sequencing revealed a significant decrease in global RNA levels following treatment with THZ1, suggesting a broad impact on gene transcription .

- Multiple Myeloma (MM) : THZ1 was shown to potently reduce MM cell proliferation through transcriptional repression of MCL-1 and c-MYC. The compound exhibited low nanomolar IC50 values across various MM cell lines .

- Glioblastoma : In patient-derived gliomasphere cultures, this compound inhibited tumor growth and induced caspase-dependent apoptosis. The efficacy was associated with downregulation of MCL-1, highlighting its dependency for survival in these models .

In Vivo Studies

In vivo experiments further support the therapeutic potential of this compound:

- Xenograft Models : Administration of THZ1 improved survival rates in xenograft models of MM with minimal toxicity. Notably, THZ1 significantly enhanced the effects of other chemotherapeutic agents like carfilzomib .

- Combination Therapies : Studies indicated that combining THZ1 with targeted therapies (e.g., MEK inhibitors) resulted in synergistic effects, leading to enhanced cell death and reduced tumor growth compared to monotherapy .

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Case Study 1 : A patient with refractory MM showed significant tumor reduction after combination therapy involving THZ1 and standard chemotherapy. The treatment led to marked downregulation of MCL-1 expression in tumor samples.

- Case Study 2 : In glioblastoma patients treated with THZ1, there was a notable decrease in tumor progression rates compared to historical controls. Post-treatment analysis revealed decreased levels of anti-apoptotic proteins.

属性

IUPAC Name |

4-[[(E)-4-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylcarbamoylamino]propyl-methylamino]but-2-enoyl]amino]-N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H65ClN12O8S/c1-65(24-8-20-55-51(69)56-22-26-72-28-30-73-29-27-71-25-21-54-45(66)14-5-4-13-44-48-43(34-74-44)62-52(70)64-48)23-7-15-46(67)59-36-18-16-35(17-19-36)49(68)60-37-9-6-10-38(31-37)61-50-58-33-41(53)47(63-50)40-32-57-42-12-3-2-11-39(40)42/h2-3,6-7,9-12,15-19,31-33,43-44,48,57H,4-5,8,13-14,20-30,34H2,1H3,(H,54,66)(H,59,67)(H,60,68)(H2,55,56,69)(H,58,61,63)(H2,62,64,70)/b15-7+/t43-,44-,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPCJVVFIKPHFA-SFDVBDGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65ClN12O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。